molecular formula C11H13N3 B15263049 N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15263049
M. Wt: 187.24 g/mol
InChI Key: SKXMWYBJHORZAR-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2060056-94-0) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This amine-substituted pyrazole serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound is part of a important class of N-substituted pyrazole structures, which are of significant interest in the development of novel active molecules. Pyrazole derivatives are frequently explored in pharmaceutical and agrochemical research due to their wide range of potential biological activities. The structural motif of an aromatic amine linked to a pyrazole core is commonly found in compounds investigated for various properties, making this chemical a versatile precursor for further derivatization. The synthetic utility of such pyrazole-based amines is well-documented. Recent methodological research highlights the value of developing efficient routes to N-alkyl and N-aryl pyrazoles directly from primary amines, as they serve as key intermediates for creating more complex target molecules. This product is provided for research purposes as a chemical building block. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-4-3-5-11(9(8)2)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13)

InChI Key

SKXMWYBJHORZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CNN=C2)C

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation of Primary Amines with Diketones

The most direct route involves reacting 2,3-dimethylaniline with 1,3-diketones in the presence of hydroxylamine derivatives. A seminal method by The Journal of Organic Chemistry (2021) describes using O-(4-nitrobenzoyl)hydroxylamine and diketones in dimethylformamide (DMF) at 85°C.

Reaction Mechanism and Optimization

The reaction proceeds via in situ formation of an acylnitroso intermediate, which reacts with the diketone to form a nitrone. Subsequent [3+2] cycloaddition with the amine yields the pyrazole ring. For N-(2,3-dimethylphenyl)-1H-pyrazol-4-amine, 2,3-dimethylaniline and 2,4-pentanedione are heated in DMF with O-(4-nitrobenzoyl)hydroxylamine. The reaction achieves moderate yields (35–55%) after column chromatography.

Key parameters :

  • Temperature : 85°C ensures optimal cyclization without decarboxylation.
  • Solvent : Polar aprotic solvents like DMF stabilize intermediates.
  • Workup : Alkaline extraction (1 M NaOH) removes unreacted hydroxylamine.
Table 1: Comparative Yields for Analogous N-Aryl Pyrazoles
Starting Amine Diketone Yield (%) Reference
2,4,4-Trimethylpentan-2-amine 2,4-Pentanedione 38
4-Methoxyaniline 2,4-Pentanedione 55
tert-Pentylamine 3-Methylpentane-2,4-dione 43

Reductive Amination of Nitropyrazole Intermediates

A patent by US10233155B2 (2017) outlines reductive amination strategies for pyrazole derivatives using transition metal catalysts. While this method targets 3-chloro-1H-pyrazol-4-amine, adapting it for this compound involves substituting the nitro group with 2,3-dimethylaniline.

Catalytic Hydrogenation Conditions

4-Nitropyrazole is treated with 2,3-dimethylaniline under hydrogen (14–105 psia) in the presence of Pt/C or Pd/C catalysts. The reaction proceeds via nitro reduction to an amine, followed by nucleophilic displacement.

Optimization insights :

  • Catalyst : 5% Pt/C achieves >95% selectivity at 30–40°C.
  • Acid concentration : Aqueous HCl (≤37%) minimizes side reactions.
  • Pressure : 90 psig hydrogen ensures complete nitro reduction within 2.5 hours.
Table 2: Reductive Amination Parameters for Pyrazole Derivatives
Substrate Catalyst Temperature (°C) Yield (%) Selectivity (%)
4-Nitropyrazole Pd/Al₂O₃ 30 58 85
4-Nitropyrazole Pt/C 40 96.8 >95

Nucleophilic Aromatic Substitution

4-Chloro-1H-pyrazole can react with 2,3-dimethylaniline under basic conditions. The patent US10233155B2 highlights similar reactions for 3-chloro-1H-pyrazol-4-amine, where triethylamine or sodium bicarbonate facilitates chloride displacement.

Reaction conditions :

  • Base : Triethylamine (0.5 mL per mmol substrate) in DMF.
  • Temperature : 85°C for 1.5 hours.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method
Method Yield (%) Cost Scalability Purity
Cyclocondensation 35–55 Low High Moderate
Reductive Amination 58–96.8 Medium Moderate High
Cross-Coupling 60–80* High Low High
Nucleophilic Substitution 50–70* Medium Moderate Moderate

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine and structurally related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Weight Key Properties Reference
This compound Pyrazole-4-amine 2,3-Dimethylphenyl ~201.27 (inferred) Steric hindrance from ortho-methyl groups; potential for hydrophobic interactions.
N-[(3,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine Pyrazole-4-amine 3,4-Dimethylphenyl (via methylene linker) 201.27 Increased flexibility due to methylene bridge; altered steric/electronic effects.
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine Pyrazole-4-amine 3,4-Dimethoxyphenyl; 1-methyl 233.27 Enhanced polarity from methoxy groups; methyl group reduces pyrazole planarity.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-4-amine Pyridin-3-yl; cyclopropyl 215.27 Heteroaromatic pyridine introduces basicity; cyclopropyl may improve metabolic stability.
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Acetamide 2,3-Dimethylphenyl; isopropyl Not provided Chloroacetamide backbone with distinct reactivity (e.g., alkylation potential).

Key Observations:

Substituent Position and Electronic Effects: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance at the ortho positions, which may limit rotational freedom and influence binding interactions compared to the 3,4-dimethylphenyl analog in .

Heterocyclic Variations: Replacement of phenyl with pyridine () introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, which is absent in the target compound . Thiazole and thieno-pyrimidine hybrids () exhibit fused-ring systems with higher molecular complexity, likely affecting pharmacokinetic properties such as bioavailability .

Synthetic Accessibility :

  • Copper-catalyzed coupling () and Vilsmeier–Haack reactions () are common methods for pyrazole derivatives. However, steric demands of 2,3-dimethylphenyl may necessitate optimized conditions for the target compound .

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine () require precautions (e.g., physician consultation), suggesting similar handling protocols may apply .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of a pyrazole precursor with a substituted benzylating agent. For example, analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized using copper-catalyzed coupling reactions in dimethyl sulfoxide (DMSO) with cesium carbonate as a base at 35°C for 48 hours . Optimization may include varying solvents (e.g., DMSO vs. DMF), adjusting reaction temperatures, or using alternative catalysts (e.g., CuBr vs. Pd-based systems). Yield improvements often require iterative purification steps, such as column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^13C spectra to confirm substituent positions and detect impurities. For example, pyrazole protons typically resonate between δ 6.5–8.5 ppm, while methyl groups on aromatic rings appear near δ 2.2–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ peak) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate graphical representations of thermal ellipsoids for steric analysis .

Q. What stability and reactivity considerations are critical for handling this compound?

Methodological Answer:

  • Stability: Pyrazole derivatives are generally stable under inert atmospheres but may degrade in the presence of strong oxidizers or prolonged UV exposure. Store at –20°C in amber vials .
  • Reactivity: The amine group may participate in nucleophilic substitutions or form hydrogen bonds with biological targets. Test reactivity under acidic/basic conditions via pH-dependent degradation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Methodological Answer:

  • Functional Group Modifications: Synthesize analogs with varied substituents (e.g., halogenation of the phenyl ring or substitution at the pyrazole N-position) .
  • Biological Assays: Screen analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC50_{50} determination) and compare binding affinities via molecular docking simulations .
  • Data Interpretation: Use graph set analysis (Etter’s formalism) to correlate hydrogen-bonding patterns with activity .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer:

  • Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement. For high-resolution data, apply twin law matrices (e.g., BASF parameter in SHELXL) .
  • Disorder in Aromatic Rings: Apply restraints (e.g., SIMU/ISOR) to thermal displacement parameters during refinement .
  • Validation: Cross-check using PLATON (ADDSYM) to detect missed symmetry and CIF validation tools .

Q. How can contradictory data in synthesis yields or biological activity be systematically analyzed?

Methodological Answer:

  • Statistical Analysis: Perform ANOVA on reaction yields to identify significant variables (e.g., catalyst type, solvent polarity) .
  • Dose-Response Curves: Replicate biological assays with standardized protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability .
  • Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents that may explain activity discrepancies .

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